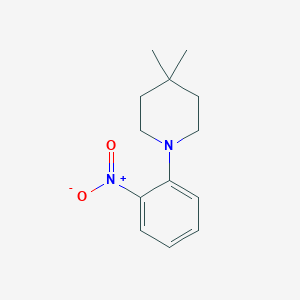
4,4-Dimethyl-1-(2-nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(2-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine typically involves the nitration of a suitable precursor followed by cyclization. One common method is the nitration of 1,4-dimethoxybenzene to obtain 2,5-dimethoxy-4-nitrophenyl derivatives, which are then reacted with piperidine under reflux conditions to yield the desired product . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as benzene or toluene for the cyclization step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-1-(2-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Similar Compounds:
- 1-(2,4-Dinitrophenyl)piperidine
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other nitrophenyl piperidine derivatives, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the dimethyl groups can also affect its solubility and stability.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4,4-dimethyl-1-(2-nitrophenyl)piperidine |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,7-10H2,1-2H3 |
Clé InChI |
UUZAWDIUXZEDFH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=CC=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


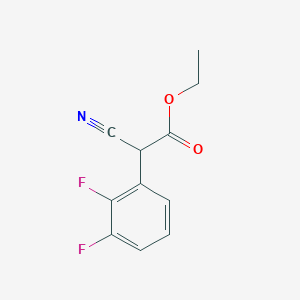



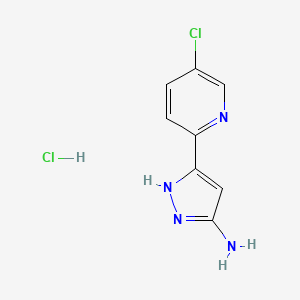
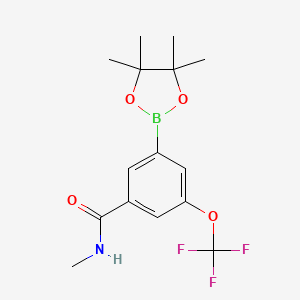
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)


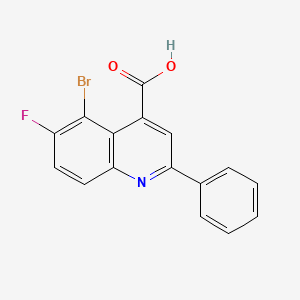


![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
